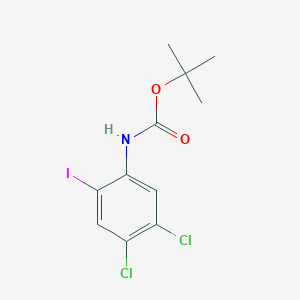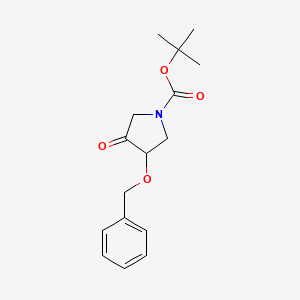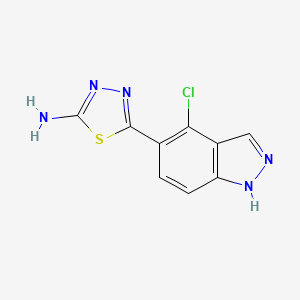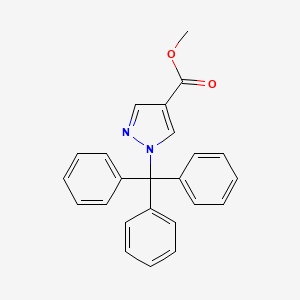
3-Hydroxypropyl 2-chloroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxypropyl 2-chloroacetate is an organic compound with the molecular formula C5H9ClO3 It is a derivative of chloroacetic acid and hydroxypropyl alcohol, characterized by the presence of both hydroxyl and chloroacetate functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Hydroxypropyl 2-chloroacetate can be synthesized through the esterification of 3-hydroxypropyl alcohol with chloroacetic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification steps such as distillation or crystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxypropyl 2-chloroacetate undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetate group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Esterification and Transesterification: The hydroxyl group can react with carboxylic acids or esters to form new ester derivatives.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3-hydroxypropyl alcohol and chloroacetic acid.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are commonly used nucleophiles in substitution reactions.
Catalysts: Sulfuric acid or other strong acids are used in esterification reactions.
Hydrolysis Conditions: Acidic or basic aqueous solutions are employed for hydrolysis reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 3-hydroxypropyl amine or 3-hydroxypropyl thiolacetate can be formed.
Hydrolysis Products: 3-Hydroxypropyl alcohol and chloroacetic acid are the primary products of hydrolysis.
Applications De Recherche Scientifique
3-Hydroxypropyl 2-chloroacetate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Polymer Chemistry: The compound is used in the modification of polymers to introduce reactive functional groups, enhancing the properties of the resulting materials.
Bioconjugation: It is employed in the conjugation of biomolecules, facilitating the attachment of drugs or probes to biological targets.
Industrial Applications: The compound is used in the production of specialty chemicals and as a reagent in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of 3-hydroxypropyl 2-chloroacetate involves its reactivity towards nucleophiles and its ability to form ester bonds. The chloroacetate group acts as an electrophile, readily undergoing nucleophilic substitution reactions. The hydroxyl group can participate in esterification reactions, forming new ester linkages. These reactions are facilitated by the presence of catalysts and specific reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloro-2-hydroxypropyl acetate: This compound is structurally similar, with a chloroacetate group and a hydroxyl group on adjacent carbon atoms.
3-Chloro-2-hydroxypropyl methacrylate: Another related compound, used in polymer chemistry for the synthesis of functionalized polymers.
Uniqueness
3-Hydroxypropyl 2-chloroacetate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its reactivity and versatility make it a valuable compound in both research and industrial applications.
Propriétés
Formule moléculaire |
C5H9ClO3 |
|---|---|
Poids moléculaire |
152.57 g/mol |
Nom IUPAC |
3-hydroxypropyl 2-chloroacetate |
InChI |
InChI=1S/C5H9ClO3/c6-4-5(8)9-3-1-2-7/h7H,1-4H2 |
Clé InChI |
PHGXTJVKHMRCJR-UHFFFAOYSA-N |
SMILES canonique |
C(CO)COC(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-[(2-Methylpropan-2-yl)oxycarbonyl]-1,3-thiazol-4-yl]butanoic acid](/img/structure/B13873234.png)










![Phenyl {2-[(phenylmethyl)oxy]phenyl}carbamate](/img/structure/B13873295.png)

![methyl 2-[5-bromo-4-(4-chlorophenyl)sulfanyl-7-iodo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-3-yl]acetate](/img/structure/B13873317.png)
